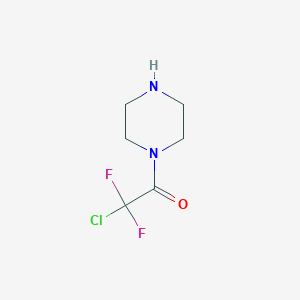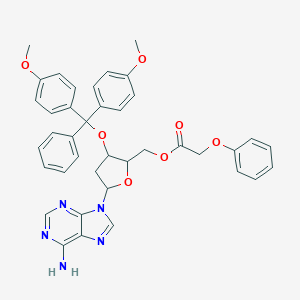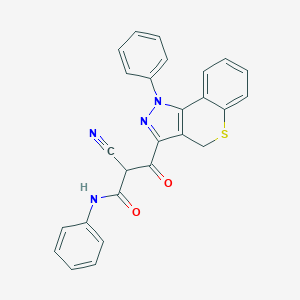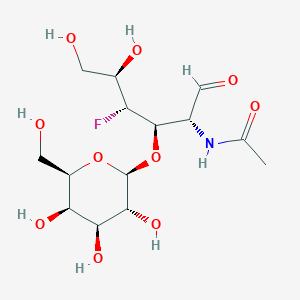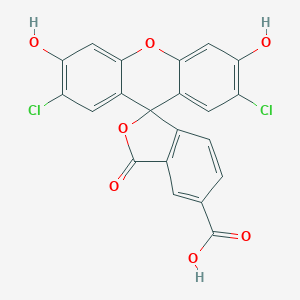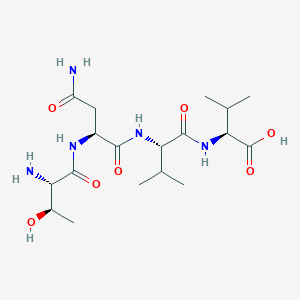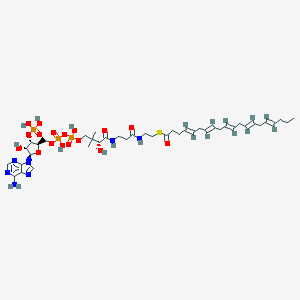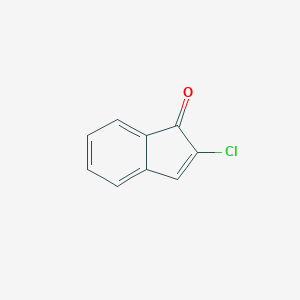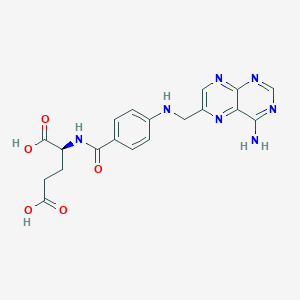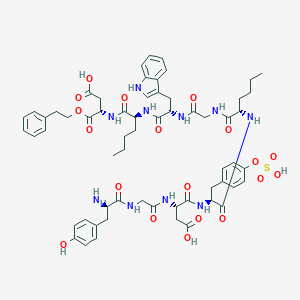
Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester, also known as CCK-8, is a peptide hormone that plays an important role in the regulation of digestive processes. CCK-8 is synthesized in the small intestine and released into the bloodstream in response to the presence of food. It acts on the gallbladder to stimulate the release of bile, which is necessary for the digestion of fats. CCK-8 also acts on the pancreas to stimulate the release of enzymes that aid in the digestion of proteins and carbohydrates.
Mecanismo De Acción
Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- exerts its effects by binding to specific receptors on the surface of cells. The Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- receptor is a G protein-coupled receptor that activates various intracellular signaling pathways in response to Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- binding. The activation of these signaling pathways leads to the release of various enzymes and hormones that regulate digestive processes and appetite.
Efectos Bioquímicos Y Fisiológicos
Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- has a number of biochemical and physiological effects, including:
1. Stimulation of gallbladder contraction and bile release.
2. Stimulation of pancreatic enzyme secretion.
3. Inhibition of gastric emptying.
4. Reduction of food intake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- is a useful tool for investigating the mechanisms of action of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- and its effects on digestive processes and appetite. However, there are some limitations to its use in lab experiments. These include:
1. The high cost of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- synthesis and purification.
2. The need for specialized equipment and expertise to handle and administer Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester-.
3. The potential for side effects and toxicity if Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- is administered at high doses.
Direcciones Futuras
There are many future directions for research on Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester-, including:
1. Investigation of the role of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- in the regulation of glucose metabolism and insulin secretion.
2. Development of new drugs that target the Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- receptor for the treatment of obesity and other metabolic disorders.
3. Study of the effects of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- on the nervous system and its potential role in the treatment of neurological disorders.
4. Investigation of the potential use of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- as a diagnostic tool for digestive disorders.
5. Development of new methods for the synthesis and purification of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- to reduce costs and increase availability for research purposes.
In conclusion, Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- is a peptide hormone that plays an important role in the regulation of digestive processes and appetite. It has been extensively studied for its effects on these processes and its potential use in the treatment of various metabolic and neurological disorders. Further research is needed to fully understand the mechanisms of action of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- and its potential applications in medicine and research.
Métodos De Síntesis
Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- is synthesized by solid-phase peptide synthesis, which involves the stepwise assembly of amino acids on a solid support. The amino acids are protected with various chemical groups to prevent unwanted reactions during the synthesis process. After the synthesis is complete, the peptide is cleaved from the solid support and purified by various chromatographic techniques.
Aplicaciones Científicas De Investigación
Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- has been extensively studied for its role in the regulation of digestive processes. It has also been shown to play a role in the regulation of appetite and satiety. Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- has been used in various scientific research applications, including:
1. Investigation of the mechanisms of action of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- in the regulation of digestive processes and appetite.
2. Development of new drugs that target the Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- receptor for the treatment of obesity and other metabolic disorders.
3. Study of the effects of Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- on the nervous system and its potential role in the treatment of neurological disorders.
Propiedades
Número CAS |
119400-92-9 |
|---|---|
Nombre del producto |
Cholecystokinin (26-32), tyr-gly-nle(28,31) phenethyl ester- |
Fórmula molecular |
C61H76N10O19S |
Peso molecular |
1285.4 g/mol |
Nombre IUPAC |
(3S)-3-[[2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C61H76N10O19S/c1-3-5-15-45(68-58(82)47(29-38-20-24-41(25-21-38)90-91(86,87)88)70-60(84)49(31-53(75)76)67-51(73)34-64-55(79)43(62)28-37-18-22-40(72)23-19-37)56(80)65-35-52(74)66-48(30-39-33-63-44-17-11-10-14-42(39)44)59(83)69-46(16-6-4-2)57(81)71-50(32-54(77)78)61(85)89-27-26-36-12-8-7-9-13-36/h7-14,17-25,33,43,45-50,63,72H,3-6,15-16,26-32,34-35,62H2,1-2H3,(H,64,79)(H,65,80)(H,66,74)(H,67,73)(H,68,82)(H,69,83)(H,70,84)(H,71,81)(H,75,76)(H,77,78)(H,86,87,88)/t43-,45+,46+,47+,48+,49+,50+/m1/s1 |
Clave InChI |
HWCNOCJUNZSGBS-VDNFRELWSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CC5=CC=C(C=C5)O)N |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N |
SMILES canónico |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N |
Otros números CAS |
119400-92-9 |
Secuencia |
YGDXXGWXD |
Sinónimos |
CCK(26-32), Tyr-Gly-Nle(28,31) phenethyl ester- CCK-OPE cholecystokinin (26-32), Tyr-Gly-Nle(28,31) phenethyl ester- cholecystokinin (26-32), tyrosyl-glycyl-norleucine(28,31) phenethyl ester- D-Tyr-Gly-Asp-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-2-phenylethyl ester TGN-CCK-PEE Tyr-Gly-28,31-Nle-CCK(28-32) phenethyl ester tyrosyl-glycyl-aspartyl-sulfotyrosyl-norleucyl-glycyl-tryptophyl-norleucyl-aspartic acid 2-phenylethyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



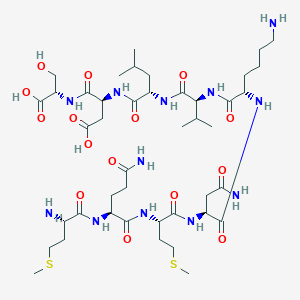
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)
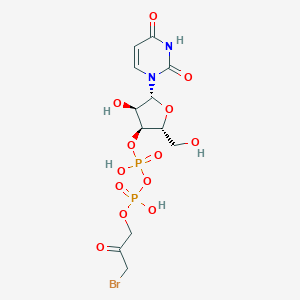
![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)
![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)
